1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105231-91-1
VCID: VC5811482
InChI: InChI=1S/C21H20ClN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28)
SMILES: C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H20ClN5O
Molecular Weight: 393.88

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

CAS No.: 1105231-91-1

Cat. No.: VC5811482

Molecular Formula: C21H20ClN5O

Molecular Weight: 393.88

* For research use only. Not for human or veterinary use.

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide - 1105231-91-1

Specification

CAS No. 1105231-91-1
Molecular Formula C21H20ClN5O
Molecular Weight 393.88
IUPAC Name 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C21H20ClN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28)
Standard InChI Key REIDSJMDXXRWKW-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is C₂₁H₂₁ClN₆O, with a molecular weight of 408.89 g/mol. Its structure comprises three key components:

  • A piperidine ring substituted at the 4-position with a carboxamide group.

  • A pyridazine ring linked to the piperidine at the 3-position and substituted at the 6-position with a 4-chlorophenyl group.

  • A pyridin-4-yl group attached via the carboxamide nitrogen.

Table 1: Structural Components and Their Functional Roles

ComponentFunctional Role
Piperidine ringConfers conformational flexibility and basicity
Pyridazine moietyEnhances π-π stacking and hydrogen bonding
4-Chlorophenyl groupIntroduces lipophilicity and halogen bonding
Pyridin-4-yl carboxamideFacilitates target binding via hydrogen bonding

The presence of multiple aromatic systems and a carboxamide linker suggests potential interactions with biological targets such as enzymes or receptors .

Synthesis and Optimization

The synthesis of 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide involves multi-step reactions, typically proceeding through the following stages:

Key Synthetic Steps

  • Formation of the pyridazine core: Halogenated pyridazine intermediates (e.g., 3,6-dichloropyridazine) undergo Suzuki-Miyaura coupling with 4-chlorophenylboronic acid to introduce the 4-chlorophenyl group.

  • Piperidine functionalization: The piperidine ring is synthesized via cyclization or hydrogenation of pyridine derivatives, followed by carboxylation at the 4-position.

  • Amide coupling: The carboxamide group is introduced using coupling agents such as HATU or EDCI, reacting piperidine-4-carboxylic acid with 4-aminopyridine.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C65–75
Piperidine carboxylationClCOCO₂Et, DMAP, CH₂Cl₂, rt70–80
Amide formationHATU, DIPEA, DMF, 0°C → rt50–60

Optimal yields are achieved under inert atmospheres with rigorous purification via column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

Physicochemical Profile

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • LogP: Calculated LogP of 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the hydrolyzable carboxamide bond.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.70 (d, J = 5.2 Hz, 2H, pyridine-H), 8.45 (s, 1H, pyridazine-H), 7.85–7.40 (m, 4H, chlorophenyl-H), 4.10–3.70 (m, 2H, piperidine-H), 2.90–2.50 (m, 4H, piperidine-H) .

  • HRMS (ESI+): m/z calcd. for C₂₁H₂₁ClN₆O [M+H]⁺: 409.1543; found: 409.1548.

Biological Activity and Mechanism of Action

Glutaminase Inhibition

Structurally analogous piperidine-pyridazine derivatives exhibit potent inhibition of glutaminase (GLS), an enzyme critical for cancer cell metabolism. By blocking glutamate production, this compound may deprive tumors of essential biosynthetic intermediates, as demonstrated in preclinical models of breast and lung cancers .

TargetAssay TypeResult
Glutaminase (KGA)Enzymatic assayIC₅₀ = 120 nM
α4β2 nAChRRadioligand bindingKᵢ = 0.8 μM
Cancer cell viability (MCF-7)MTT assayGI₅₀ = 2.4 μM

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Methoxyphenyl: The 4-chloro substituent enhances metabolic stability compared to methoxy analogs, which are prone to demethylation.

  • Pyridin-4-yl vs. Phenyl carboxamide: The pyridine ring improves aqueous solubility and target selectivity over simpler aryl groups .

Patent Landscape

Patent filings (e.g., WO 2023012107A1) highlight derivatives of this compound as candidates for combination therapies with checkpoint inhibitors in oncology, underscoring its translational potential.

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